Enhanced Lipophilicity (LogP) for Improved Membrane Permeability in Drug Discovery
Tert-butyl 2-ethylmorpholine-4-carboxylate exhibits a significantly higher calculated LogP value of 2.0323 compared to the 2-unsubstituted analog ethyl morpholine-4-carboxylate, which has a measured LogP of 0.41300 . This 4.9-fold increase in lipophilicity (calculated as the ratio of partition coefficients: 10^(2.0323) / 10^(0.41300) ≈ 41.7 / 2.59 ≈ 16.1) is directly attributable to the 2-ethyl substituent, which increases hydrophobic surface area and reduces polar interactions with the aqueous phase. Elevated LogP values in this range are associated with enhanced passive membrane permeability and improved oral absorption potential, as documented in structure-property relationship studies of tert-butyl-containing drug analogs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0323 (calculated) |
| Comparator Or Baseline | Ethyl morpholine-4-carboxylate (2-unsubstituted): LogP = 0.41300 (measured) |
| Quantified Difference | ΔLogP = 1.6193; ~16-fold higher partition coefficient |
| Conditions | Computed values from chemical database entries; measured LogP for comparator from experimental determination. |
Why This Matters
Higher LogP directly correlates with increased passive membrane permeability, which is a critical determinant of oral bioavailability and cell-based assay performance in drug discovery campaigns.
- [1] Wuitschik G, et al. Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem. 2015;10(2):310-318. View Source
